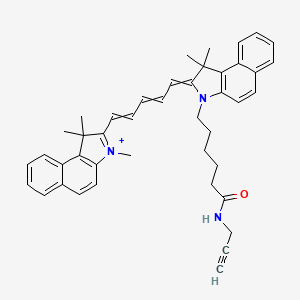

Cyanine5.5 alkyne

Description

Overview of Cyanine (B1664457) Dyes in Modern Bioimaging and Chemical Biology

Cyanine dyes are a class of synthetic organic dyes that are widely utilized as fluorescent labels in a multitude of biological applications. interchim.fr Their popularity stems from their strong fluorescence, high molar absorptivity, and good photostability. core.ac.ukresearchgate.net These characteristics make them ideal for various bioimaging techniques, allowing for the sensitive detection and tracking of biomolecules such as proteins, nucleic acids, and lipids within living cells and tissues. researchgate.net

One of the key advantages of many cyanine dyes, including Cyanine5.5, is their emission in the near-infrared (NIR) region of the electromagnetic spectrum. core.ac.uknih.gov This spectral window (typically 700-1700 nm) is particularly advantageous for in vivo imaging for several reasons:

Minimal Autofluorescence: Biological tissues naturally exhibit some fluorescence, known as autofluorescence, which can interfere with the signal from a fluorescent label. This autofluorescence is significantly reduced in the NIR region, leading to a better signal-to-noise ratio. nih.govfrontiersin.org

Reduced Light Scattering: Light scattering by tissues decreases as the wavelength increases. Consequently, NIR light penetrates deeper into biological samples, enabling the visualization of structures and processes within intact organisms. nih.govfrontiersin.org

Low Photodamage: The lower energy of NIR light minimizes damage to biological samples compared to higher-energy light (e.g., ultraviolet or visible light). researchgate.net

Cyanine dyes are structurally characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. researchgate.net The length of this bridge and the nature of the heterocyclic groups can be modified to tune the dye's absorption and emission wavelengths. frontiersin.org For instance, increasing the length of the polymethine chain shifts the fluorescence to longer wavelengths. frontiersin.org

Significance of the Alkyne Moiety for Bioorthogonal Functionalization

The "alkyne" designation in Cyanine5.5 alkyne refers to the presence of a terminal alkyne functional group (a carbon-carbon triple bond) within its molecular structure. glpbio.com This seemingly small addition has profound implications for the dye's utility, enabling its participation in a powerful set of reactions known as bioorthogonal chemistry. news-medical.net

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. news-medical.net The term "bioorthogonal" was coined to describe reactions involving functional groups that are mutually reactive but inert to the vast array of other functional groups found in biological molecules. news-medical.net The alkyne group, along with its reaction partner, the azide (B81097) group, are prime examples of bioorthogonal functional groups. acs.orgnih.gov They are small, metabolically stable, and absent from most naturally occurring biomolecules. nih.govwikipedia.org

The most prominent bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". acs.org This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. interchim.fracs.org In a typical experiment, a biomolecule of interest is first tagged with an azide group. Then, an alkyne-containing probe, such as this compound, is introduced. The copper catalyst facilitates the rapid and covalent ligation of the dye to the azido-tagged biomolecule, forming a stable triazole linkage. acs.orgaxispharm.com This allows for the precise and robust labeling of specific targets within a complex biological environment.

More recently, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a copper-free alternative. acs.org SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a toxic copper catalyst, further expanding the scope of bioorthogonal labeling in living cells. nih.govwikipedia.org

Historical Development and Evolution of Cyanine5.5 Derivatives in Research Tools

The development of Cyanine5.5 and its derivatives is part of a broader effort to create more sophisticated and versatile fluorescent probes for biological research. The parent dye, Cy5.5®, is a well-established fluorophore used in various applications, including whole-organism imaging. medkoo.comlumiprobe.com The addition of the alkyne functionality to the Cyanine5.5 scaffold was a logical step to harness the power of click chemistry for targeted labeling. glpbio.commedkoo.com

Researchers have continued to refine and modify cyanine dyes to improve their properties and expand their applications. Some key areas of development include:

Improving Water Solubility: Many early cyanine dyes had poor solubility in aqueous environments, which limited their biological applications. To address this, hydrophilic groups, such as sulfonate groups, have been incorporated into the dye structure to create water-soluble versions like sulfo-Cyanine5.5 alkyne. core.ac.ukaxispharm.com

Enhancing Photophysical Properties: Efforts have been made to increase the brightness (quantum yield) and photostability of cyanine dyes. core.ac.uk Asymmetric cyanine dyes, for example, have been shown to exhibit brighter signals and larger Stokes shifts (the separation between the absorption and emission maxima), which helps to reduce background interference. acs.org

Creating Bifunctional Probes: More complex cyanine dye derivatives have been synthesized to incorporate multiple functionalities. For instance, a dye might be equipped with a targeting ligand to direct it to a specific cellular location or protein, in addition to a reactive handle for further conjugation. acs.org

Extending Emission to the NIR-II Window: There is growing interest in developing dyes that fluoresce in the second near-infrared window (NIR-II, 1000-1700 nm), which offers even deeper tissue penetration and higher image resolution than the traditional NIR-I window. frontiersin.org This has been achieved by strategies such as extending the polymethine chain of the cyanine core. frontiersin.org

Recent research has also explored novel methods for encapsulating Cyanine5.5 derivatives into liposomes for applications in deep tissue imaging and as release-reporting platforms. sinica.edu.twrsc.org Furthermore, the synthesis of diverse Cyanine5.5 derivatives with various substituents allows for the fine-tuning of their properties for specific applications, such as in the development of light-harvesting devices or for targeted protein labeling. acs.orgacs.org

Detailed Research Findings

The table below summarizes the key properties of this compound and a related compound, Cyanine5 alkyne.

| Property | This compound | Cyanine5 Alkyne |

| CAS Number | 1628790-37-3 glpbio.commedkoo.com | 1223357-57-0 broadpharm.comlumiprobe.com |

| Molecular Formula | C43H46ClN3O glpbio.commedkoo.com | C35H42ClN3O broadpharm.comantibodies.com |

| Molecular Weight | 656.31 g/mol glpbio.commedkoo.com | 556.18 g/mol antibodies.com |

| Excitation Maximum (Ex) | ~678-680 nm glpbio.commedchemexpress.com | ~646 nm broadpharm.comantibodies.com |

| Emission Maximum (Em) | ~694-710 nm glpbio.commedchemexpress.com | ~662 nm broadpharm.comantibodies.com |

| Extinction Coefficient | Not specified in provided search results | ~250,000 M⁻¹cm⁻¹ broadpharm.comantibodies.com |

| Fluorescence Quantum Yield | Not specified in provided search results | ~0.2 broadpharm.comantibodies.com |

| Solubility | Soluble in organic solvents like DMSO and DMF; mixtures with water can be used for conjugation. glpbio.commedkoo.com | Soluble in DMSO, DMF, and dichloromethane. broadpharm.comantibodies.com |

| Key Feature | Far-red/near-infrared dye with an alkyne group for click chemistry. glpbio.commedkoo.com | Far-red dye with an alkyne group for click chemistry. broadpharm.comlumiprobe.com |

Structure

3D Structure

Properties

Molecular Formula |

C43H46N3O+ |

|---|---|

Molecular Weight |

620.86 |

IUPAC Name |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide |

InChI |

InChI=1S/C43H45N3O/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3/p+1 |

InChI Key |

ZQGJQONXBFKYHO-UHFFFAOYSA-O |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine5.5 alkyne, Cyanine 5.5 alkyne |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Modifications of Cyanine5.5 Alkyne

Core Chromophore Synthesis Pathways

The core chromophore of cyanine (B1664457) dyes, including the asymmetric Cyanine5.5 structure, is typically synthesized through condensation reactions involving heterocyclic precursors. nih.gov These precursors are usually quaternized indole (B1671886) or benzindolenine derivatives. nih.gov

Stepwise Synthetic Routes to Asymmetric Cyanine Dyes

Asymmetric cyanine dyes, where the two terminal heterocyclic groups differ, are commonly synthesized via stepwise condensation reactions. nih.govnih.gov This approach involves the reaction of two distinct nucleophilic aza-heterocycles with a polyene-chain precursor. nih.gov The formation of the aza-heterocycle salt through N-alkylation is an initial step, although this often requires high temperatures, which can be detrimental to temperature-sensitive functional groups. nih.gov

A general mechanism for cyanine dye formation involves the deprotonation of a methyl group adjacent to the nitrogen in a quaternary ammonium (B1175870) salt, creating a nucleophilic methylene (B1212753) unit. This activated intermediate then reacts with a polymethine chain linker, followed by further reactions with another quaternary salt to build the final cyanine structure. acs.org For asymmetric dyes, the process is adjusted to incorporate two different heterocyclic moieties. acs.org

Modular Synthesis Approaches for Versatile Functionalization

Modular synthesis offers an alternative strategy to overcome some limitations of stepwise routes, particularly concerning the introduction of delicate functional groups. nih.govacs.orgresearchgate.net In a modular approach, functional groups can be attached in the later stages of the synthesis, minimizing their exposure to harsh reaction conditions required for chromophore formation. nih.govacs.org

One modular strategy involves synthesizing a carboxy-indolium precursor from a commercially available indolenine derivative. nih.govacs.org This precursor can then be further modified before the final cyanine dye formation step. nih.govacs.org This allows for the introduction of various functional groups, including those amenable to click chemistry, in a more controlled manner. nih.govacs.org

Integration of the Alkyne Functional Group

The alkyne functional group, crucial for click chemistry conjugation, can be integrated into the Cyanine5.5 structure through different strategies.

Direct Alkyne Introduction

Direct alkyne introduction can involve incorporating the alkyne moiety directly onto the cyanine core or the polymethine chain during or after chromophore synthesis. One reported method for direct alkynylation of cyanine derivatives is through Sonogashira coupling between a halogenated cyanine derivative and a terminal alkyne. This approach allows for the alkyne to be positioned at specific sites on the dye structure. Terminal alkyne functional groups have also been introduced onto the heptamethine scaffold of cyanine dyes using strategies like the Zincke route. rsc.org

Alkyne-Containing Linker Strategies

A common strategy for introducing the alkyne group is through the use of alkyne-containing linkers. chemicalbook.combroadpharm.commdpi.com This involves synthesizing the cyanine core with a reactive handle (such as a carboxylic acid or amine) and then coupling it with a linker molecule that already contains the alkyne functionality.

For Cyanine5.5 alkyne, a propargylamide side chain (N-prop-2-ynylhexanamide) is often incorporated, enabling click chemistry. This can be achieved by functionalizing the cyanine core with a hexanoic acid side chain, activating the carboxylic acid (e.g., using EDC/HOBt or HATU), and then reacting it with propargylamine (B41283) to form the amide bond containing the terminal alkyne. This strategy effectively attaches the alkyne group via a linker originating from one of the heterocyclic nitrogen atoms. Water-soluble derivatives like Trisulfo-Cy5.5-Alkyne also incorporate an alkyne group via a linker attached to the Cy5.5 structure. chemicalbook.combroadpharm.commedchemexpress.com

Rational Design and Synthesis of this compound Derivatives for Enhanced Research Utility

Rational design plays a significant role in the synthesis of this compound derivatives to enhance their utility in various research applications, particularly in biological contexts. The alkyne group itself is a product of rational design, specifically incorporated to enable bioorthogonal conjugation via click chemistry. nih.govinterchim.fr This allows for selective labeling of biomolecules that have been functionalized with azide (B81097) groups, without interfering with native functional groups like amines or carboxylic acids. nih.govmdpi.com

Beyond the alkyne, modifications to the Cyanine5.5 structure are designed to tune properties such as solubility, photostability, and targeting capabilities. For instance, the introduction of sulfo groups, as seen in Trisulfo-Cy5.5-Alkyne, significantly increases hydrophilicity and aqueous solubility, which is crucial for biological applications. broadpharm.commedchemexpress.comoup.com

Modular synthesis approaches facilitate the creation of heterobifunctional cyanine dyes, where the alkyne is one of two distinct functional groups. nih.govacs.org This allows for the conjugation of the dye to a molecule of interest via the alkyne (e.g., to an azide-tagged protein or nucleic acid) while the second functional group can be used for other purposes, such as attaching a targeting ligand or another reporter molecule. nih.govacs.org This rational design of multi-functional probes expands the versatility of this compound in complex biological systems and imaging techniques. nih.govacs.orgnih.gov

Research findings demonstrate the successful synthesis and application of alkyne-functionalized cyanine dyes for labeling various biomolecules. For example, alkyne-modified cyanine dyes have been used for post-synthetic labeling of DNA and for labeling proteins via click chemistry. medchemexpress.comnih.govinvivochem.cn The ability to site-specifically attach the dye through the alkyne minimizes interference with the biomolecule's function and allows for precise control over labeling density. medchemexpress.cominvivochem.cn

Data on the photophysical properties of this compound highlights its suitability for near-infrared imaging, with excitation and emission maxima in the 678-683 nm and 694-707 nm range, respectively, and a high extinction coefficient. broadpharm.cominterchim.fr These properties, combined with the versatile alkyne handle, underpin its widespread use in fluorescence-based research techniques. interchim.fr

Key Photophysical Properties of this compound

| Property | Value (Range) | Reference |

| Excitation Maximum | 678-683 nm | broadpharm.cominterchim.fr |

| Emission Maximum | 694-707 nm | broadpharm.cominterchim.fr |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |

| Quantum Yield | ~0.27 |

Sulfonated this compound for Aqueous Solubility

To enhance the aqueous solubility of this compound, sulfonate groups can be introduced into the molecule. Sulfonated cyanine dyes, such as sulfo-Cyanine5.5 alkyne, contain multiple sulfo groups that impart significant hydrophilicity lumiprobe.comlumiprobe.com. This increased water solubility is crucial for applications in biological buffers and aqueous solutions, particularly for labeling proteins, nanoparticles, and other biomolecules where hydrophilicity is important lumiprobe.combroadpharm.com.

Sulfo-Cyanine5.5 alkyne is described as a water-soluble, far-red/near-infrared emitting fluorophore that retains the alkyne functionality for click chemistry conjugation with azides lumiprobe.com. The introduction of sulfonate groups contributes to a higher extinction coefficient and good quantum yield, along with compatibility with various instruments lumiprobe.combroadpharm.com. Di- and trisulfonated Cy5 alkyne derivatives are also available, further increasing hydrophilicity broadpharm.combroadpharm.com.

Heterobifunctional this compound Design

Heterobifunctional cyanine dyes are designed with two distinct reactive groups, allowing for sequential or orthogonal conjugation to different molecules. This enables the creation of complex probes and conjugates for various applications, such as linking biomolecules for in-depth studies acs.orgresearchgate.net. While the provided outline specifically mentions "this compound Design," research on heterobifunctional cyanine dyes, including Cy5 derivatives with alkyne functionality, provides relevant insights into the synthetic strategies and potential applications.

A modular approach has been developed for the synthesis of diverse heterobifunctional cyanine 5 dyes, where delicate functional groups, such as the alkyne, are introduced in the final synthesis step to prevent degradation acs.orgresearchgate.net. This strategy often involves the synthesis of a cyanine dye core with one reactive handle, followed by the attachment of the second functional group, like an alkyne for click chemistry, through reactions such as esterification or amide coupling acs.org.

These heterobifunctional designs allow for the creation of conjugates with tailored properties, combining the fluorescent capabilities of Cyanine5.5 with other functionalities for targeting, sensing, or immobilization. The alkyne group provides a versatile handle for conjugation to azide-modified molecules, while the second functional group can be an amine, carboxylic acid, or a ligand for specific binding acs.org.

Dendrimer-Conjugated this compound Constructs

Dendrimers are highly branched macromolecules with a well-defined structure, offering multiple functional groups on their surface for conjugation. Conjugating this compound or a Cyanine5.5 derivative to dendrimers allows for the creation of multivalent fluorescent probes or drug delivery systems that can be tracked using the dye's fluorescence researchgate.netnih.govresearchgate.net.

The synthesis of dendrimer-conjugated cyanine dyes often utilizes click chemistry, leveraging the alkyne group on the dye or a linker attached to the dendrimer researchgate.netnih.gov. For example, alkyne-functionalized dendrimers can be reacted with azide-modified cyanine dyes (such as Cyanine5.5 azide) via CuAAC to form stable conjugates lumiprobe.comresearchgate.netnih.gov. Alternatively, this compound could be conjugated to azide-functionalized dendrimers.

Research has demonstrated the synthesis of fluorescently-labeled dendrimer conjugates using Cy5 (a related cyanine dye) and click chemistry. In one approach, a trifunctional dendrimer containing alkyne and amine groups was synthesized. The alkyne functions were used for click reaction with an azide-terminating targeting ligand (mannose), and the amine groups were reacted with a Cy5 NHS ester to attach the dye nih.gov. This highlights the versatility of incorporating alkyne chemistry into dendrimer synthesis for creating complex, traceable nanoconstructs.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 1628790-37-3 glpbio.commedchemexpress.com |

| Sulfo-Cyanine5.5 alkyne | 1617497-19-4 (sodium salt) lumiprobe.combroadpharm.comchemicalbook.com |

| Trisulfo-Cy5.5-Alkyne | 2055046-12-1 broadpharm.com |

| Cyanine5.5 phosphoramidite (B1245037) | N/A (Specific phosphoramidite structures may vary, CAS 182873-67-2 is listed for Cyanine 5 Phosphoramidite glenresearch.com) |

| Cyanine5.5 azide | N/A (Often synthesized or available from suppliers, but a general CID for the azide form is not readily available) |

Data Table Example (Illustrative based on search results):

While specific quantitative data for each modification across multiple studies is not consistently available in the search results, a table could summarize key properties mentioned for different forms of this compound.

| This compound Form | Solubility | Excitation (nm) | Emission (nm) | Click Chemistry |

| Standard | Organic solvents, water with DMSO lumiprobe.comglpbio.commedkoo.com | 680 glpbio.com, 678 medchemexpress.com | 710 glpbio.com, 694 medchemexpress.com | Yes (with azides) lumiprobe.comglpbio.commedkoo.com |

| Sulfonated | Aqueous lumiprobe.comlumiprobe.combroadpharm.com | 646 (diSulfo-Cy5) broadpharm.com | 662 (diSulfo-Cy5) broadpharm.com | Yes (with azides) lumiprobe.comlumiprobe.combroadpharm.com |

| Trisulfonated | Water, DMSO, DMF, DCM broadpharm.com | 678 broadpharm.com | 694 broadpharm.com | Yes (with azides) broadpharm.com |

Note: Excitation and Emission maxima can vary slightly depending on the solvent and specific structure.

This table is illustrative and based on the data points found in the search results. More detailed research findings regarding synthesis yields, purity, and specific application data would typically be presented within the text of a scientific article, often accompanied by figures and experimental details.

The synthesis of these modified this compound constructs involves various chemical reactions, including N-alkylation, condensation reactions for the cyanine core, esterification, amide coupling, and particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating the alkyne handle to azide-containing molecules or scaffolds interchim.fracs.orgresearchgate.netnih.gov. Modular synthetic strategies are often preferred to incorporate sensitive functional groups late in the synthesis process acs.orgresearchgate.net.

Bioorthogonal Click Chemistry Applications of Cyanine5.5 Alkyne

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely applied click reaction for Cy5.5 alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). lumiprobe.commdpi.com This reaction involves the efficient and regioselective formation of a stable triazole linkage between the terminal alkyne of the dye and an azide-modified biomolecule, catalyzed by a copper(I) species. acs.orginterchim.fr The reaction is known for its high yield, stereospecificity, and favorable kinetics under mild, aqueous conditions. aatbio.comaatbio.com

Optimization of Reaction Conditions for Bioconjugation Efficiency

The efficiency of CuAAC for bioconjugation with Cy5.5 alkyne is highly dependent on the reaction conditions. A primary challenge is the potential cytotoxicity of the copper(I) catalyst, which can be detrimental to living systems. mdpi.comnih.gov Consequently, optimization strategies focus on accelerating the reaction to allow for the use of low, less toxic copper concentrations. nih.gov

Key to modern CuAAC bioconjugation is the use of copper(I)-stabilizing ligands. Water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris-benzyltriazolylamine (TBTA) are frequently employed. interchim.frnih.govbeilstein-journals.org These ligands chelate the copper(I) ion, preventing its disproportionation and precipitation in aqueous buffers while also protecting the target biomolecules from copper-induced damage. aatbio.combeilstein-journals.org The introduction of a copper-chelating moiety directly into the reporter molecule, as seen in "FastClick™" reagents, further enhances reaction speed by increasing the effective Cu(I) concentration at the reaction site. aatbio.comaatbio.com

In a study labeling DNA with a Cy5-azide, the reaction was conducted with 0.25 mM CuSO4, 1.25 mM THPTA, and a reducing agent in a phosphate-buffered saline (PBS) solution containing DMSO to improve the solubility of the hydrophobic dye. rsc.org For labeling plasma membrane proteins in cells, an efficient CuAAC reaction was achieved within 5 minutes using 50 µM CuSO₄, 250 µM THPTA, and 2.5 µM sodium ascorbate (B8700270) as the reductant. nih.gov The pH is also a critical parameter, with optimal conditions for many bioconjugations falling within the physiological range of pH 7-8.

Table 1: Optimized CuAAC Reaction Parameters for Bioconjugation

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Copper(I) Source | Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate) | In situ generation of the active Cu(I) catalyst. interchim.fr | interchim.frnih.govrsc.org |

| Copper Concentration | 50 µM - 250 µM | Minimizes cytotoxicity while maintaining catalytic efficiency. nih.govrsc.org | nih.govrsc.org |

| Ligand | THPTA or BTTAA | Stabilizes Cu(I) in aqueous solution, accelerates reaction, and reduces toxicity. interchim.frnih.gov | interchim.frnih.gov |

| Ligand Concentration | Typically a 5:1 ratio of ligand to copper (e.g., 250 µM THPTA for 50 µM CuSO₄) | Ensures complete chelation of the copper ions. nih.govrsc.org | nih.govrsc.org |

| pH | 7.0 - 8.0 | Mimics physiological conditions and ensures reaction efficiency. | |

| Reaction Time | 5 minutes to 2 hours | Fast kinetics allow for rapid labeling, crucial for live-cell imaging. nih.govrsc.org | nih.govrsc.org |

| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or DMF | Ensures biocompatibility and helps solubilize hydrophobic dyes like Cy5.5 alkyne. lumiprobe.comrsc.org | lumiprobe.comrsc.org |

Mechanistic Considerations of CuAAC with Cyanine5.5 Alkyne

The mechanism of CuAAC has been the subject of extensive study, with a consensus now pointing towards a dinuclear copper intermediate. beilstein-journals.orgrsc.org The catalytic cycle begins with the formation of a copper(I) acetylide from the terminal alkyne of the Cyanine5.5 molecule. beilstein-journals.org This step is often considered turnover-limiting. mdpi.com

The proposed mechanism involves the following key steps:

Formation of a Copper Acetylide: The terminal proton of the this compound is removed, and the alkyne coordinates to one or more copper(I) centers. beilstein-journals.orgrsc.org The acidity of this proton influences reactivity; alkynes with electron-withdrawing groups nearby tend to react faster. mdpi.com

Coordination of the Azide (B81097): The azide-modified biomolecule coordinates to a second copper(I) center within a dinuclear complex. beilstein-journals.orgrsc.org

Cycloaddition: The coordinated azide then attacks the activated alkyne, leading to a six-membered copper-containing metallacycle intermediate. beilstein-journals.org

Ring Contraction and Product Release: This intermediate undergoes rearrangement and subsequent protonolysis to release the final 1,4-disubstituted triazole product—the Cy5.5-labeled biomolecule—and regenerate the copper(I) catalyst. beilstein-journals.orgrsc.org

The presence of ligands like THPTA is crucial not only for stabilizing Cu(I) but also for facilitating this catalytic cycle. beilstein-journals.org Understanding this mechanism allows for the rational design of more efficient catalysts and reaction conditions for labeling with probes like Cy5.5 alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the inherent cytotoxicity of the copper catalyst required for CuAAC, a catalyst-free alternative known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction relies on using a highly strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. rsc.org

Development of this compound for Catalyst-Free Conjugation

For SPAAC applications, the Cyanine5.5 fluorophore is conjugated not to a simple terminal alkyne, but to a strained cyclooctyne derivative. lumiprobe.com Common examples include dibenzocyclooctyne (DBCO or ADIBO) and bicyclo[6.1.0]nonyne (BCN). lumiprobe.comacs.orginterchim.fr The high ring strain of these molecules (approximately 18 kcal/mol) provides the driving force for the [3+2] cycloaddition with an azide. nih.gov

The resulting reagents, such as Cy5.5-DBCO, are highly effective for copper-free labeling. scientificlabs.co.uknih.gov This approach is particularly advantageous for in vivo imaging and for labeling sensitive biological systems where copper toxicity is a major concern. rsc.orgacs.org The reaction is bioorthogonal, proceeding efficiently in living cells without interfering with cellular processes. rsc.orgresearchgate.net For example, Cy5.5-DBCO has been used to label azide-modified proteins directly in crude cell lysates and for modifying Hoechst dyes for nuclear transport studies. researchgate.netnih.gov

Comparative Analysis of SPAAC vs. CuAAC in Specific Research Contexts

The choice between CuAAC and SPAAC depends on the specific experimental context, as each method has distinct advantages and disadvantages.

Kinetics: CuAAC reactions, particularly when optimized with accelerating ligands, are generally faster than SPAAC. mdpi.com The reaction rates for SPAAC are highly dependent on the specific cyclooctyne used, but even the fastest SPAAC reactions can be slower than catalyzed CuAAC. acs.org

Biocompatibility: SPAAC is inherently more biocompatible for live-cell and in vivo applications due to the absence of the copper catalyst. nih.govacs.org While optimized CuAAC protocols can minimize toxicity, the complete elimination of copper in SPAAC is a significant advantage. nih.govnih.gov

Steric Hindrance: The cyclooctyne groups used in SPAAC are significantly bulkier than the terminal alkyne used in CuAAC. This can sometimes lead to steric hindrance, potentially affecting the function of the labeled biomolecule or impeding cellular uptake. acs.org

Labeling Efficiency: Both methods can achieve high labeling efficiency when optimized. A direct comparison for super-resolution imaging of plasma membrane proteins found that both CuAAC (with AF-647 alkyne, a Cy5 analog) and SPAAC (with Cy5-DBCO) could effectively label proteins. nih.gov Optimal staining was achieved with 20-50 µM of the dye, but the incubation times differed, with CuAAC requiring only 5 minutes compared to 15 minutes for SPAAC. nih.gov

Table 2: Comparative Analysis of CuAAC and SPAAC for Cy5.5 Labeling

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

|---|---|---|---|

| Catalyst | Copper(I) required | Catalyst-free | nih.govrsc.org |

| Reactive Partner | Cyanine5.5-terminal alkyne | Cyanine5.5-strained cyclooctyne (e.g., DBCO, BCN) | lumiprobe.comscientificlabs.co.uk |

| Kinetics | Generally faster (can be ~100-fold faster than SPAAC) | Slower, but highly dependent on the type of cyclooctyne | mdpi.comacs.org |

| Biocompatibility | Potential copper cytotoxicity, though minimized with ligands | Excellent, suitable for sensitive in vivo applications | nih.govacs.org |

| Steric Profile | Small terminal alkyne group | Bulky cyclooctyne group may cause steric issues | acs.org |

| Typical Incubation | Shorter (e.g., 5 min) | Longer (e.g., 15 min) | nih.gov |

Other Bioorthogonal Reactions Utilized with this compound Scaffolds

While azide-alkyne cycloadditions are the most common bioorthogonal reactions involving Cy5.5 alkyne scaffolds, other chemistries have emerged. The most prominent alternative is the inverse-electron-demand Diels-Alder (IEDDA) reaction. mdpi.com This reaction occurs between an electron-deficient tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or cyclooctyne. nih.govinterchim.fr

The IEDDA ligation is noted for having the fastest kinetics of any bioorthogonal reaction, with rate constants that can be orders of magnitude higher than both CuAAC and SPAAC. mdpi.cominterchim.fr Given that strained cyclooctynes like DBCO and BCN can react with tetrazines, it is plausible that a Cy5.5-DBCO conjugate, typically used for SPAAC, could also be employed as a dienophile in an IEDDA reaction with a tetrazine-modified biomolecule. nih.gov This would couple the excellent spectral properties of Cy5.5 with the exceptionally rapid, catalyst-free kinetics of the IEDDA reaction, expanding the toolkit for advanced biological labeling and imaging applications.

Evaluation of Reaction Kinetics and Selectivity in Complex Biological Milieus

The efficacy of this compound as a bioorthogonal probe is critically dependent on its reaction kinetics and selectivity within the intricate and crowded environment of biological systems. The primary reaction involving this compound is the azide-alkyne cycloaddition, which can be performed either through a copper(I)-catalyzed pathway (CuAAC) or a strain-promoted, copper-free pathway (SPAAC). The choice between these methods has significant implications for the reaction's speed and its applicability in living systems.

Reaction Kinetics: CuAAC vs. SPAAC

The kinetics of the click reaction are a determining factor for successful labeling, especially at the low concentrations typical of biological studies. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, involving terminal alkynes like this compound, is known for its high efficiency and rapid kinetics, with second-order rate constants typically ranging from 10 to 10⁴ M⁻¹s⁻¹. nih.gov The reaction's speed is significantly enhanced by the copper catalyst, which is often stabilized by chelating ligands such as THPTA or TBTA to improve performance and reduce cytotoxicity. mdpi.cominterchim.com This makes CuAAC a robust method for labeling in fixed cells or in cell lysates where the potential toxicity of copper is less of a concern. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper-induced cytotoxicity in live-cell or in vivo imaging, copper-free click chemistry was developed. rsc.org This approach uses strained cyclooctynes (e.g., DBCO, BCN) instead of simple terminal alkynes to react with azides. While this compound itself is a terminal alkyne used in CuAAC, its azide-reactive counterparts for SPAAC are often dyes conjugated to a strained alkyne, such as Cy5.5-DBCO. rsc.org SPAAC reactions are notably slower than CuAAC, with second-order rate constants generally falling in the range of 10⁻³ to 1 M⁻¹s⁻¹. nih.govrsc.orgnih.gov The increased reactivity in SPAAC comes from the ring strain of the cyclooctyne, which lowers the activation energy of the reaction. nih.govrsc.org

The following table provides a comparative overview of the kinetic properties of CuAAC and SPAAC, the two principal types of click reactions relevant to labeling with cyanine (B1664457) dyes.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reactants | Terminal Alkyne (e.g., this compound) + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |

| Catalyst Required | Yes (Cu(I)) | No |

| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | 10 - 10⁴ nih.gov | 10⁻³ - 1 nih.govrsc.org |

| Relative Speed | Very Fast mdpi.com | Moderate to Slow nih.govuq.edu.au |

| Primary Application Environment | In vitro, cell lysates, fixed cells nih.gov | Live cells, in vivo rsc.orgnih.gov |

Influence of the Biological Milieu on Kinetics

The complex composition of biological media can significantly influence reaction kinetics. The presence of endogenous nucleophiles, reductants, and other biomolecules can interfere with the reaction components. For instance, studies on the kinetics of SPAAC reactions involving DBCO-conjugated dyes with azide-functionalized nanoparticles have shown that the reaction medium plays a crucial role. The efficiency of the click reaction can vary sharply in different biological buffers.

The data below illustrates the effect of different buffer systems on the click yield of a SPAAC reaction over time, demonstrating the importance of optimizing reaction conditions for specific biological contexts.

| Reaction Medium (Buffer) | Click Yield after 2 hours (%) |

|---|---|

| DPBS | >90 |

| MES | ~50 |

| Tris | ~50 |

| HEPES | <40 |

| Pure Water | <40 |

Selectivity in Biological Systems

A key advantage of using this compound in bioorthogonal chemistry is the exceptional selectivity of the azide-alkyne cycloaddition. interchim.fr The reacting functional groups—terminal alkynes and azides—are essentially absent from native biological systems. interchim.fr This "bio-orthogonality" ensures that the dye will react almost exclusively with its intended azide-tagged target, minimizing off-target labeling and background fluorescence.

This high selectivity has been demonstrated in a variety of complex settings:

Cell Lysates: this compound and similar probes can selectively label azide-modified proteins within a complex protein lysate containing thousands of other biomolecules. biorxiv.org

Live Cells: The reaction is highly specific for labeling biomolecules on or inside living cells that have been metabolically engineered to express azide groups, without interfering with cellular processes. nih.govinterchim.fr

In Vivo: The bio-orthogonality of the reaction is robust enough for in vivo applications. In one study, DBCO-Cy5.5 was successfully used to label azide-modified sialic acids in the brain of a living mouse, showcasing the reaction's selectivity in a whole-organism context. rsc.org

This inherent selectivity ensures that the fluorescence signal originates specifically from the intended target, which is crucial for accurate imaging and quantification in biological research.

Applications in Chemical Biology, Molecular Probes, and Advanced Microscopy Research

Bioconjugation Strategies for Specific Biomolecule Labeling

The versatility of Cy5.5 alkyne is showcased in its broad applicability for labeling various classes of biomolecules, enabling detailed investigations into their function and dynamics within complex biological systems.

Protein and Peptide Labeling for Functional Studies

The labeling of proteins and peptides with Cy5.5 alkyne is a key strategy for studying their localization, interactions, and post-translational modifications. glpbio.commedchemexpress.com A common approach involves the metabolic incorporation of an azide-bearing non-canonical amino acid, such as azidohomoalanine (AHA), into proteins during synthesis. nih.gov Subsequently, the azide-modified proteins can be specifically tagged with Cy5.5 alkyne via click chemistry. nih.gov This method allows for the visualization and tracking of newly synthesized proteins, providing insights into processes like protein turnover and trafficking. plos.org

Furthermore, this technique has been instrumental in the study of protein glycosylation and palmitoylation. medchemexpress.commdpi.com By metabolically labeling cells with azido-sugars or azido-fatty acids, researchers can tag the modified proteins with Cy5.5 alkyne to detect and quantify these specific post-translational modifications. nih.gov For example, in the study of protein S-palmitoylation, cells are metabolically labeled with 15-hexadecynoic acid (15-YNE), and the resulting alkyne-modified proteins are then reacted with a Cy5.5-azide probe for detection. mdpi.com

Table 1: Applications of Cyanine5.5 Alkyne in Protein and Peptide Labeling

| Application | Description | Key Findings |

|---|---|---|

| Protein Synthesis and Turnover | Metabolic labeling with azidohomoalanine (AHA) followed by click reaction with Cy5.5 alkyne. | Enables visualization and tracking of newly synthesized proteins, providing insights into protein dynamics. nih.govplos.org |

| Post-Translational Modifications | Metabolic labeling with azido-sugars (e.g., azido-GalNAc) or azido-fatty acids, followed by reaction with Cy5.5 alkyne. | Allows for specific detection and analysis of glycosylation and palmitoylation. medchemexpress.commdpi.comnih.gov |

| Mitochondrial Protein Targeting | Use of bi-functional compounds containing a photo-affinity label and an alkyne group. | Identified mitochondrial proteins as targets of specific therapeutic compounds. plos.org |

Nucleic Acid (DNA/RNA) Labeling and Hybridization Probe Development

This compound is also utilized for the labeling of nucleic acids, facilitating the development of fluorescent probes for DNA and RNA detection and imaging. axispharm.com Oligonucleotides can be synthesized with an azide (B81097) modification, which then serves as a handle for conjugation with Cy5.5 alkyne. aatbio.com This strategy is employed in the creation of hybridization probes for techniques like fluorescence in situ hybridization (FISH), where the bright and photostable fluorescence of Cy5.5 enables sensitive detection of specific DNA or RNA sequences within cells and tissues. genelink.com

A modular "click" approach has been developed for creating hybridization-sensitive fluorescent DNA probes. nih.gov These probes exhibit a significant increase in fluorescence upon binding to their target DNA or RNA sequence, a "light-up" effect that is highly desirable for live-cell imaging as it minimizes background noise from unbound probes. nih.gov The combination of a hybridization-sensitive DNA building block with Cy5.5 as an energy acceptor in a FRET (Förster Resonance Energy Transfer) system can further enhance the fluorescence readout. nih.gov

Glycan and Lipid Metabolic Labeling Strategies

Metabolic labeling with unnatural sugars or lipids containing bioorthogonal functional groups, such as azides, followed by reaction with Cy5.5 alkyne, is a powerful method for visualizing and studying glycans and lipids. medchemexpress.comresearchgate.net For instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialoglycans on the cell surface. pnas.orgpnas.org These azide-labeled glycans can then be tagged with Cy5.5 alkyne for imaging, allowing researchers to study glycan expression and dynamics. pnas.orgnih.gov This approach has been used to track exosomes and to image sialoglycans in the mouse brain. pnas.orgnih.gov

Similarly, lipids can be metabolically labeled using precursors containing an alkyne or azide group. researchgate.net For example, 17-octadecynoic acid can be used to label lipid acyl chains, and choline (B1196258) derivatives containing an alkyne can be used to label phosphocholine-containing lipids. researchgate.netacs.org Subsequent click reaction with a corresponding Cy5.5-azide or alkyne allows for the fluorescent labeling and imaging of these lipid populations in living cells. mdpi.comresearchgate.net

Antibody Conjugation for Targeted Research Applications

The conjugation of Cy5.5 alkyne to antibodies enables the development of highly specific probes for targeted research applications, such as immunofluorescence and in vivo imaging. chemneo.com Antibodies can be chemically modified to introduce an azide group, which is then available for reaction with Cy5.5 alkyne. lumiprobe.com The resulting fluorescently labeled antibody retains its ability to bind specifically to its target antigen, allowing for the precise detection and visualization of that antigen in complex biological samples. chemneo.com This strategy is valuable for studying the localization and expression of specific proteins and for tracking the biodistribution of targeted therapeutic agents. axispharm.comchemneo.com

Development of Molecular Probes and Biosensors for Research

The unique properties of Cy5.5 alkyne make it an excellent building block for the creation of sophisticated molecular probes and biosensors designed to report on specific biological events or the presence of particular molecules. axispharm.com

Design Principles for High-Specificity Probes

The design of high-specificity probes using Cy5.5 alkyne often relies on the principles of bioorthogonal chemistry and targeted delivery. The high specificity of the click reaction ensures that the fluorophore is attached only to molecules that have been intentionally modified with an azide group, minimizing off-target labeling. abpbio.com

For targeted applications, the Cy5.5 alkyne can be incorporated into a larger molecular construct that includes a targeting moiety, such as a peptide or a small molecule, which directs the probe to a specific cellular location or biomolecule. biorxiv.org For example, a probe could be designed with a peptide that binds to a specific cell surface receptor, thereby delivering the Cy5.5 fluorophore to that cell type. This targeted approach enhances the signal-to-noise ratio and allows for the sensitive detection of the intended target. The development of "smart" probes that exhibit a change in their fluorescent properties upon binding to their target is another key design principle. This can be achieved through mechanisms like FRET or environment-sensitive dyes that alter their fluorescence based on the local environment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cy5.5 |

| Copper(I) |

| Azidohomoalanine (AHA) |

| 15-hexadecynoic acid (15-YNE) |

| Cy5.5-azide |

| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) |

Fluorogenic Dimer and Aggregate-Based Sensing Mechanisms

A significant application of cyanine (B1664457) dyes like Cyanine5.5 is in the development of fluorogenic probes. These probes are designed to be "dark" or have low fluorescence in their unbound state and become brightly fluorescent upon binding to a specific target. This "turn-on" mechanism is often achieved through the formation of non-fluorescent dimers or aggregates in aqueous environments. rsc.orgresearchgate.net

For instance, a dimeric form of a Cy5.5-based probe can be designed to be quenched in the aqueous extracellular medium but fluoresce strongly when it partitions into the hydrophobic environment of a lipid bilayer or binds to a receptor. researchgate.net This principle has been used to create probes with a high signal-to-noise ratio for background-free imaging. researchgate.netresearchgate.net Researchers have synthesized various functionalized cyanine dyes using click chemistry to fine-tune the physicochemical and fluorogenic properties of these dimers. researchgate.netresearchgate.net

In one study, a near-IR fluorogenic probe based on a Cy5 derivative was developed to target a specific human carbonic anhydrase. In a buffer solution, this probe formed a self-assembled aggregate with a very low fluorescence quantum yield. However, upon binding to the target protein, the aggregate disassembled, leading to a significant increase in fluorescence. rsc.org

Probes for Receptor Expression and Activity Monitoring in Research Models

The ability to attach this compound to targeting ligands via click chemistry has enabled the development of specific probes for monitoring receptor expression and activity. snmjournals.orgnih.gov These probes are instrumental in studying disease progression and evaluating the efficacy of targeted therapies in research models. nih.gov

A notable example is the synthesis of a Cy5.5-labeled dimeric NGR peptide for imaging CD13 receptor expression. snmjournals.orgnih.gov The alkyne-containing peptide was rapidly conjugated to an azide-terminated Cy5.5 fluorophore. snmjournals.orgnih.gov This probe demonstrated target-specific binding to CD13-positive cells, allowing for near-infrared fluorescence imaging of tumors that overexpress this receptor. snmjournals.orgnih.gov

Similarly, an anti-EGFR Affibody molecule was conjugated with Cy5.5 to create a probe for in vivo optical imaging of tumors positive for the epidermal growth factor receptor (EGFR). nih.gov This probe showed high specificity and affinity for EGFR, enabling rapid tumor targeting and good tumor-to-normal-tissue contrast. nih.gov

Advanced Fluorescence Microscopy and Imaging Techniques

This compound is compatible with a wide range of advanced fluorescence microscopy and imaging techniques, contributing significantly to our understanding of cellular and molecular processes. axispharm.com

Confocal Fluorescence Microscopy Applications in Cellular Research

Confocal fluorescence microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of cells and tissues. Cyanine5.5-labeled probes are frequently used in confocal microscopy to visualize the localization and dynamics of specific biomolecules. snmjournals.orgbiorxiv.org

For example, a Cy5.5-labeled dimeric NGR peptide was used with laser confocal microscopy to confirm its specific binding to the CD13 receptor on the surface of cancer cells. snmjournals.orgnih.gov In another study, a novel cyanine-based fluorescent dye, Cy5-PEG4, was shown to accumulate in the mitochondria of various cell lines, as visualized by confocal microscopy. biorxiv.org This demonstrated the dye's potential for targeted mitochondrial imaging. biorxiv.org The versatility of cyanine dyes also allows for their use in multi-color imaging experiments, often in conjunction with other fluorophores like Cy3.

Super-Resolution Microscopy Utilizing this compound

Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), have broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. Cyanine dyes, including Cy5 and its derivatives like Cy5.5, are central to these technologies due to their photoswitching properties. lumiprobe.comnih.govmicroscopyu.com

In the context of STORM, a reporter dye like Cy5.5 can be paired with an activator dye. The reporter dye is switched between a fluorescent "on" state and a dark "off" state, allowing for the precise localization of individual molecules. microscopyu.com This photoswitching capability has made Cy5 and its analogs some of the most popular and effective fluorophores for super-resolution imaging. nih.gov While direct evidence for this compound in published STORM studies is specific, the general class of Cy5.5 dyes is well-established in this field. nih.govmicroscopyu.com

Single-Molecule Fluorescence Imaging Methodologies

Single-molecule fluorescence imaging allows for the direct observation of individual biomolecules, providing insights into their behavior and interactions that are often obscured in ensemble measurements. Cyanine dyes are workhorses in this field, particularly in single-molecule FRET (Förster Resonance Energy Transfer) experiments. nih.gov

In smFRET, the distance between two different fluorophores (a donor and an acceptor) is measured. The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the Cy3-Cy5 pair is approximately 5.4 nm. nih.gov While specific R₀ values for Cy5.5 alkyne would depend on the paired fluorophore, its spectral properties make it a suitable candidate for such experiments. The ability to precisely label proteins and nucleic acids with this compound via click chemistry is a significant advantage for constructing the necessary donor-acceptor labeled biomolecules for smFRET studies. lumiprobe.comnih.gov

Applications in Pre-Clinical Optical Imaging Research Models (e.g., in vitro cell lines, ex vivo tissues)

The near-infrared fluorescence of Cyanine5.5 makes it ideal for preclinical optical imaging in research models, including in vitro cell lines and ex vivo tissue analysis. axispharm.comsnmjournals.orgnih.govmdpi.com Its deep tissue penetration minimizes interference from autofluorescence of biological tissues. axispharm.com

Studies have demonstrated the use of Cy5.5-labeled probes for imaging tumors in animal models. For example, a Cy5.5-labeled dimeric NGR peptide was used for in vivo optical imaging of tumors, showing rapid tumor targeting and high tumor-to-background contrast. snmjournals.orgnih.gov Following in vivo imaging, ex vivo analysis of dissected tumors and organs confirmed the specific accumulation of the probe in the tumor tissue. snmjournals.orgnih.gov Similarly, a dual-labeled fluorescent and radio-fluorinated cyanine-containing probe was evaluated in vitro on cell lines and in vivo in mice, demonstrating its potential for glioblastoma diagnosis and image-guided surgery through fluorescence imaging. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (Ex) | ~675-678 nm | axispharm.combiomol.com |

| Emission Maximum (Em) | ~694-701 nm | axispharm.combiomol.com |

| Reactive Group | Alkyne | lumiprobe.comglpbio.com |

| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | lumiprobe.comglpbio.com |

Table 2: Research Applications of this compound Probes

| Application | Research Model | Key Finding | Source |

|---|---|---|---|

| Receptor Expression Imaging | HT-1080 (CD13-positive) and MCF-7 (CD13-negative) cell lines; mouse tumor model | Cy5.5-NGR2 probe specifically targets CD13-positive tumors, enabling NIRF imaging. | snmjournals.orgnih.gov |

| Receptor Expression Imaging | A431 (high EGFR) and MCF7 (low EGFR) cell lines; mouse tumor model | Cy5.5-Z(EGFR:1907) Affibody probe shows high affinity and specificity for EGFR-positive tumors. | nih.gov |

| Glioblastoma Imaging | U-87 MG cell line; nude mouse model | Dimeric c(RGDfK)-Cy5 probe demonstrated high tumor uptake in both orthotopic and ectopic brain tumors. | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyanine3 |

| Cy5 |

| Cy5.5-NGR2 |

| Cy5.5-Z(EGFR:1907) |

| Cy5-PEG4 |

Integration into Polymer and Nanomaterial Research Constructs

The ability to incorporate this compound into larger structures has expanded its applications into materials science and nanotechnology.

This compound can be readily attached to the surface of nanoparticles and polymeric scaffolds that have been pre-functionalized with azide groups. plos.orgresearchgate.net This is often achieved through click chemistry, providing a robust method for creating fluorescently labeled nanomaterials. plos.org For example, iron oxide nanoparticles (FH NPs) have been functionalized with alkyne groups and subsequently reacted with azide-modified Cyanine5.5 to create multimodal imaging agents that are both magnetic and fluorescent. plos.orgresearchgate.net Similarly, gold nanoparticles (AuNPs) can be functionalized with alkyne derivatives for various applications, including chemical sensing. acs.org The functionalization of polymers with this compound has also been demonstrated, for instance, in the creation of fluorescent nanocapsules for in vivo imaging. rsc.org

The integration of this compound into nanoparticles and polymers allows for the development of multi-functional platforms for theranostics, which combines therapeutic and diagnostic capabilities. frontiersin.org These platforms can be designed to not only visualize biological targets but also to deliver therapeutic agents. For instance, nanoparticles functionalized with this compound can also carry drugs or targeting ligands, allowing for simultaneous imaging and targeted therapy. frontiersin.orgmdpi.com The combination of heat-induced radiolabeling and click chemistry with this compound has been used to generate multifunctional nanomaterials for biomedical applications. plos.org These sophisticated constructs enable researchers to track the delivery of nanoparticles to specific sites, such as tumors, and monitor their therapeutic effects in real-time. frontiersin.orgmdpi.com

This compound stands out as a powerful and versatile near-infrared fluorescent probe. Its amenability to click chemistry has made it a cornerstone of bioorthogonal labeling strategies, enabling the precise and efficient tagging of a wide array of biomolecules. Its integration into polymeric and nanomaterial constructs has further broadened its utility, paving the way for the development of advanced, multi-functional platforms for imaging, diagnostics, and therapy. As research in chemical biology and nanotechnology continues to advance, the applications of this compound are poised to expand even further.

Spectroscopic and Photophysical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Characterization of Excited States

Advanced spectroscopic techniques are fundamental to probing the excited states of fluorescent molecules like Cyanine5.5 alkyne. These methods provide insights into how the molecule interacts with light, the energy levels involved in electronic transitions, and the pathways of energy relaxation.

Absorption and Emission Spectroscopy Methodologies

Absorption and emission spectroscopy are primary tools for characterizing the electronic transitions of this compound. Absorption spectroscopy reveals the wavelengths of light that the molecule absorbs, corresponding to transitions from the ground state to higher energy excited states. This compound typically exhibits a strong absorption maximum in the far-red to near-infrared region antibodies.comglpbio.comlumiprobe.comaxispharm.com.

Emission spectroscopy, conversely, measures the wavelengths of light emitted by the molecule as it relaxes from an excited state back to a lower energy state, usually the ground state. This process, known as fluorescence, occurs after excitation. The emission spectrum of this compound is generally shifted to longer wavelengths compared to its absorption spectrum, a phenomenon known as the Stokes shift antibodies.comlumiprobe.com. This spectral separation is advantageous in fluorescence-based assays as it allows for the efficient separation of excitation and emission signals.

Reported spectral properties for this compound include:

| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) | Value (Source 4) |

| Excitation/Absorption Maximum (nm) | 684 antibodies.comlumiprobe.com | 675 axispharm.com | 678 medchemexpress.com | 680 glpbio.com |

| Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 198000 antibodies.comlumiprobe.com | 190000 axispharm.com | - | - |

| Emission Maximum (nm) | 710 antibodies.comglpbio.comlumiprobe.com | 694 axispharm.commedchemexpress.com | - | 710 glpbio.com |

| Fluorescence Quantum Yield | 0.2 antibodies.comlumiprobe.com | - | - | - |

Note: Values may vary slightly between different sources and specific dye formulations (e.g., sulfo- this compound might have different properties).

These spectral characteristics position this compound in the far-red/near-infrared window, which is particularly useful for imaging in biological samples due to reduced autofluorescence and increased tissue penetration at these wavelengths antibodies.comaxispharm.com.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced technique that provides spatially resolved information about the fluorescence lifetime of a fluorophore. The fluorescence lifetime is the average time a molecule spends in the excited state before emitting a photon. Unlike intensity-based imaging, fluorescence lifetime is less susceptible to variations in dye concentration, excitation intensity, and detector efficiency, making it a robust parameter for characterizing the molecular environment and interactions.

While specific FLIM data for this compound is not extensively detailed in the provided search results, the principle of fluorescence lifetime is relevant to cyanine (B1664457) dyes. The fluorescence lifetime of cyanine dyes can be influenced by factors such as molecular rigidity and isomerization mdpi.comresearchgate.net. For instance, increased molecular rigidity can lead to a decrease in the probability of photoisomerization and a corresponding increase in fluorescence lifetime mdpi.com. FLIM can be used to study changes in the local environment or binding events that affect the excited-state dynamics and thus the fluorescence lifetime of this compound when conjugated to biomolecules or used in complex systems.

Investigation of Photophysical Mechanisms

Understanding the photophysical mechanisms of this compound is essential for predicting its behavior under illumination and optimizing its performance in various applications. These mechanisms include processes that affect the excited state, such as non-radiative decay pathways and interactions with other molecules.

Twisted Intramolecular Charge Transfer (TICT) Phenomena

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that can occur in molecules with a donor-acceptor structure linked by a flexible bond. Upon excitation, electron density shifts, and rotation around the flexible bond can lead to a non-fluorescent or weakly fluorescent twisted state, providing a pathway for non-radiative deactivation of the excited state.

While the term "TICT" is not explicitly used in the provided snippets concerning this compound, related concepts like cis-trans isomerization in the polymethine chain of cyanine dyes are discussed mdpi.com. Isomerization can affect the fluorescence lifetime and quantum yield. Cyanine dyes with longer polymethine chains, like Cy5, generally have greater rigidity and isomerize with lower efficiency compared to those with shorter chains like Cy3, resulting in longer fluorescence lifetimes mdpi.com. The presence of the alkyne group and its conjugation to other molecules via click chemistry could potentially influence the flexibility of the this compound structure and, consequently, its propensity for isomerization or other internal conversion processes that compete with fluorescence.

Quenching Mechanisms and Strategies for Mitigation

Quenching is a process that reduces the fluorescence intensity of a fluorophore. It can occur through various mechanisms, including collisional quenching, static quenching, and energy transfer. In the context of cyanine dyes, quenching can be caused by interactions with other molecules, such as quenchers used in FRET-based assays or even components of the surrounding environment researchgate.netresearchgate.net.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor molecule (which can be another fluorophore or a non-fluorescent quencher). Cyanine dyes, including those spectrally similar to Cyanine5.5, are commonly used in FRET pairs researchgate.netresearchgate.net. Quenchers like Black Hole Quencher (BHQ) dyes are designed to have broad absorption spectra that overlap with the emission of common fluorophores, enabling efficient quenching through FRET or contact quenching researchgate.net. Studies have shown that quenchers can efficiently quench the fluorescence of cyanine dyes, including Cy5.5 researchgate.net.

Strategies for mitigating quenching depend on the specific mechanism. In FRET-based applications, quenching is the desired outcome for signal transduction. However, in other imaging or detection scenarios, minimizing unwanted quenching is important. This can involve optimizing the experimental conditions, such as buffer composition and temperature, or modifying the dye or the molecule it is conjugated to reduce interactions with quenching species. For instance, the hydrophilicity provided by sulfo groups in dyes like sulfo-Cyanine5.5 can minimize non-specific binding that might lead to quenching windows.net.

Methodologies for Assessing and Enhancing Photostability

Photostability, the ability of a fluorophore to resist irreversible photodegradation upon light excitation, is a critical property for applications requiring prolonged or repeated illumination, such as long-term imaging. Cyanine dyes, while widely used, can be susceptible to photobleaching, which is a major form of photodegradation.

Cyanine5.5 is generally described as a photostable fluorophore antibodies.comglpbio.comaxispharm.combroadpharm.com. However, like other cyanine dyes, it can undergo photochemical reactions that lead to loss of fluorescence. Research has investigated the photoswitching mechanisms of cyanine dyes, including Cy5.5, often in the presence of thiols nih.govacs.org. This photoswitching can involve the formation of a reversible "dark state" through the covalent attachment of a thiol to the polymethine bridge nih.govacs.org.

Another relevant photophysical process affecting photostability is photoconversion, where one fluorescent species is converted into another with different spectral properties upon illumination. Studies have shown that cyanine dyes like Cy5 can undergo photoconversion to blueshifted products, such as Cy3, through a mechanism involving carbon-carbon bond breaking and reconstitution in the polymethine chain nih.gov. This photoconversion has also been observed in Cyanine5.5 nih.gov. Such photoconversion can complicate multicolor imaging experiments.

Methodologies for assessing photostability typically involve exposing the dye to controlled illumination conditions and monitoring the decrease in fluorescence intensity over time. This can be done in solution or when the dye is conjugated to a molecule or immobilized on a surface.

Strategies for Minimizing Non-Specific Binding and Background Fluorescence

This compound is a near-infrared (NIR) fluorescent dye widely utilized in research, particularly for click chemistry labeling applications lumiprobe.commedchemexpress.comglpbio.commedkoo.com. Its spectral properties, with excitation and emission maxima around 678 nm and 694-710 nm respectively, place it in a region where biological specimens exhibit minimal autofluorescence, which is advantageous for reducing background noise in imaging and spectroscopic studies glpbio.comaxispharm.comvectorlabs.cominterchim.fr. However, like other cyanine dyes, non-specific binding and inherent background fluorescence can still pose challenges to achieving high signal-to-noise ratios during spectroscopic and photophysical characterization uth.eduthermofisher.comevidentscientific.com.

Non-specific binding of cyanine dyes, including those related to Cyanine5.5, can occur with various cellular components and surfaces, leading to elevated background signals that obscure specific labeling uth.eduthermofisher.com. This phenomenon has been observed with traditional tandem dyes containing cyanine acceptors, such as PerCP-Cy5.5, showing unspecific binding to monocytes and macrophages uth.eduexpertcytometry.com. While the exact mechanism is not fully understood, the high-affinity Fcγ1 receptor (CD64) has been implicated as a potential target uth.edugoogle.com.

Strategies to minimize non-specific binding and background fluorescence when working with this compound, particularly after its conjugation via click chemistry, often involve a combination of approaches aimed at sample preparation, buffer optimization, and washing steps.

One fundamental strategy is thorough washing of the sample after the labeling reaction to remove unbound fluorophores thermofisher.com. This is crucial for reducing background fluorescence originating from excess dye that has not specifically reacted with the target molecule thermofisher.com. Optimizing the concentration of the fluorescent dye used for labeling is also critical; using the lowest effective concentration can ensure bright, specific signal while minimizing excess background signal thermofisher.com.

The inherent properties of the dye itself can also influence non-specific interactions. For instance, sulfonated cyanine dyes, such as sulfo-Cyanine5.5 azide (B81097) (a related compound used in click chemistry), incorporate sulfo groups that provide hydrophilicity and a negative charge, which helps to minimize non-specific binding lumiprobe.com. This compound itself is described as water-soluble and hydrophilic, contributing to its suitability for assays requiring minimal non-specific binding axispharm.comvectorlabs.com.

Buffer composition can also impact non-specific binding and background fluorescence. Using appropriate buffered saline solutions for washing and imaging, such as PBS, can help thermofisher.com. For live-cell imaging, replacing standard culture medium with phenol (B47542) red-free medium or a clear buffered saline solution before imaging can reduce background autofluorescence originating from medium components microscopyfocus.com.

Research findings highlight the importance of considering non-specific interactions when designing experiments involving cyanine dyes. A study investigating fluorogenic cyanine dimers, including those based on Cyanine5.5, noted that their lipophilicity could lead to non-specific interactions with hydrophobic domains of circulating plasma proteins (like albumin) and cell membranes, contributing to background noise in wash-free imaging nih.gov. Functionalization of the cyanine core, for example, by introducing an alkyne handle for click chemistry, can allow for the late-stage introduction of various functional groups that might influence the dye's interaction properties and potentially reduce non-specific binding nih.gov.

While direct data tables specifically detailing the reduction of non-specific binding of this compound under various conditions are not extensively available in the provided search results, the principles applied to related cyanine dyes and general fluorescence microscopy practices are highly relevant. The use of this compound in click chemistry allows for targeted labeling, and the subsequent minimization of background relies on effectively removing unbound dye and reducing interactions with non-target components.

Consider the following general strategies and their relevance to this compound:

| Strategy | Relevance to this compound | Impact on Spectroscopic/Photophysical Characterization |

| Thorough Washing | Removes unbound this compound or its conjugate after click reaction. thermofisher.com | Improves signal-to-noise ratio by reducing background fluorescence from free dye. |

| Dye Concentration Optimization | Using minimal effective concentration of this compound for labeling. thermofisher.com | Minimizes excess dye available for non-specific interactions, reducing background. |

| Blocking Agents | Can help reduce non-specific binding to cellular components, particularly relevant in complex biological samples. uth.eduexpertcytometry.com | Decreases background signal from non-target binding, enhancing the specificity of the detected fluorescence. |

| Buffer Optimization | Using appropriate buffers for washing and imaging. thermofisher.commicroscopyfocus.com | Reduces background autofluorescence from the media and minimizes non-specific interactions influenced by buffer conditions. |

| Hydrophilic Modifications (inherent/post-conjugation) | This compound is noted as hydrophilic axispharm.comvectorlabs.com; further modifications post-click chemistry could enhance this property. lumiprobe.com | Reduces hydrophobic interactions that can lead to non-specific binding to cell membranes and proteins. nih.gov |

Research indicates that even with optimized protocols, some level of non-specific binding or background fluorescence may persist. For example, studies using Cy5.5-labeled probes have shown detectable non-specific binding in biological samples researchgate.net. Techniques like fluorescence lifetime imaging microscopy (FLIM) can potentially help differentiate specific signals from background autofluorescence based on differences in fluorescence decay characteristics microscopyfocus.com.

Computational and Theoretical Studies of Cyanine5.5 Alkyne

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely applied to study the electronic structure and reactivity of cyanine (B1664457) dyes, including the core structure found in Cyanine5.5 alkyne pku.edu.cnresearchgate.netacs.orgmdpi.com. These methods can determine the spatial distribution and energy levels of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) pku.edu.cn. Transitions between these orbitals are fundamental to understanding the absorption and emission properties of the dye pku.edu.cn.

DFT and TD-DFT calculations can also provide insights into how structural modifications, such as the addition of the alkyne group or other substituents, affect the electronic properties and potential reactivity of the cyanine core acs.orgmdpi.com. For instance, studies on substituted cyanine dyes have shown that the position and electronic character of substituents can modulate absorption maxima and other photophysical properties acs.orgmdpi.com. The alkyne group in this compound serves as a reactive handle, primarily for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions medkoo.comacs.org. Computational studies can help understand the electronic environment around the alkyne and its influence on the reaction efficiency and specificity.

Furthermore, quantum chemical calculations can be used to investigate potential reaction pathways and energy barriers for reactions involving the cyanine or the alkyne moiety, although specific detailed studies on the reactivity of the this compound alkyne group itself using these methods were not prominently found in the search results. However, the principles applied to study the reactivity of similar functional groups and cyanine structures are transferable nih.gov.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of molecules in various environments, including solutions or when conjugated to other biomolecules nih.govresearchgate.netmdpi.com. For this compound, MD simulations can provide information on the flexibility of the molecule, particularly the polymethine chain and the linker incorporating the alkyne, and how its conformation changes over time nih.gov.

In the context of bioconjugates formed via the alkyne group, MD simulations can be used to study the dynamics of the labeled molecule and the interaction between the cyanine dye and its environment, such as a protein or nucleic acid scaffold nih.govresearchgate.net. Studies on Cy5 and Cy5.5 dyes attached to DNA structures, for example, have utilized MD simulations to understand dye orientations, inter-dye distances, and interactions with the DNA backbone nih.govresearchgate.net. These factors are critical for applications involving energy transfer or fluorescence-based sensing. MD simulations can reveal how the presence of the alkyne linker and the molecule it is conjugated to influence the dye's position and flexibility, which in turn affects its photophysical properties and interactions.

Prediction of Photophysical Properties and Energy Transfer Mechanisms

Computational methods are valuable for predicting the photophysical properties of cyanine dyes, including absorption and emission wavelengths, extinction coefficients, and fluorescence quantum yields pku.edu.cnresearchgate.netacs.org. TD-DFT calculations, as mentioned earlier, are commonly used to predict electronic excitation energies and transition dipole moments, which are directly related to absorption and emission spectra pku.edu.cnresearchgate.netacs.org.

Beyond predicting intrinsic properties, computational studies are crucial for understanding energy transfer mechanisms when this compound is used in conjunction with other fluorophores or quenchers researchgate.netnih.govresearchgate.netrsc.org. Förster Resonance Energy Transfer (FRET) is a common mechanism involving cyanine dyes, and computational approaches can estimate FRET efficiencies based on the spectral overlap between donor and acceptor molecules and the distance and orientation between them nih.govrsc.org. MD simulations can provide the necessary distance and orientation information for these calculations nih.govresearchgate.net.

Studies on related cyanine systems have investigated photoinduced electron transfer (PET) mechanisms using computational methods to analyze changes in HOMO and LUMO energy levels upon interaction with other species pku.edu.cn. These theoretical investigations help elucidate the factors that govern energy transfer processes, which is vital for designing fluorescent probes and biosensors utilizing this compound.

Design of Novel this compound Derivatives Through Computational Modeling

Computational modeling plays a significant role in the rational design of new cyanine dyes with tailored properties acs.orgacs.orgnih.govacs.orgresearchgate.net. By simulating the effects of different substituents or structural modifications on the electronic structure, photophysical properties, and reactivity, computational methods can help predict which modifications are likely to yield desired characteristics before extensive synthesis is undertaken acs.orgmdpi.com.

Challenges and Future Directions in Cyanine5.5 Alkyne Research

Addressing Photobleaching and Blinking Limitations in Advanced Imaging